molecular formula C9H10O3S B15276456 (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol

(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol

Cat. No.: B15276456
M. Wt: 198.24 g/mol
InChI Key: QSEKTJDNDHREAH-UHFFFAOYSA-N
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Description

(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol is an organic compound that features a methoxy group, a benzodioxole ring, and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methanethiol Group: This step involves the reaction of the intermediate compound with methanethiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol involves its interaction with specific molecular targets. The methoxy and thiol groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (7-methoxy-2H-1,3-benzodioxol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (7-methoxy-2H-1,3-benzodioxol-5-yl)methylamine: Contains an amine group instead of a thiol group.

    (7-methoxy-2H-1,3-benzodioxol-5-yl)methyl chloride: Features a chloride group instead of a thiol group.

Uniqueness

The presence of the thiol group in (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol makes it unique compared to its analogs. Thiol groups are known for their reactivity and ability to form disulfide bonds, which can be crucial in various chemical and biological processes.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

(7-methoxy-1,3-benzodioxol-5-yl)methanethiol

InChI

InChI=1S/C9H10O3S/c1-10-7-2-6(4-13)3-8-9(7)12-5-11-8/h2-3,13H,4-5H2,1H3

InChI Key

QSEKTJDNDHREAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CS

Origin of Product

United States

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